REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[Cl:18])[C:5]([N:7]1[CH2:14][CH2:13][CH2:12][C@H:8]1C(O)=O)=O.C(=O)=O.[C:22]([C:28]([O:30][CH3:31])=[O:29])#[C:23][C:24]([O:26][CH3:27])=[O:25]>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[N:7]3[C:8](=[C:22]([C:28]([O:30][CH3:31])=[O:29])[C:23]=2[C:24]([O:26][CH3:27])=[O:25])[CH2:12][CH2:13][CH2:14]3)[CH:15]=[CH:16][C:17]=1[Cl:18]
|
Name
|
|
Quantity
|
28.813 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)N2[C@H](C(=O)O)CCC2)C=CC1Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(#CC(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
during the reaction
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained for 1 h after the rate of gas evolution
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
as twice crystallized from hot methanol (500 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C=1N2CCCC2=C(C1C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.35 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |